rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis

Description

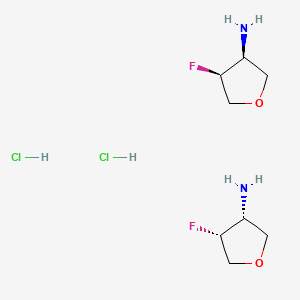

rac-(3R,4R)-4-Fluorooxolan-3-amine hydrochloride, cis (CAS: 2187426-42-0) is a fluorinated tetrahydrofuran derivative with a cis-configuration at positions 3 and 4 of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₄H₉ClFNO, with a molecular weight of 153.58 g/mol. The compound features a fluorine atom at position 4 and an amine group at position 3, both in a cis stereochemical arrangement. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research, particularly as a building block for chiral ligands or bioactive molecules .

Properties

IUPAC Name |

(3S,4S)-4-fluorooxolan-3-amine;(3R,4R)-4-fluorooxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8FNO.2ClH/c2*5-3-1-7-2-4(3)6;;/h2*3-4H,1-2,6H2;2*1H/t2*3-,4+;;/m10../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDBRVNRMRNDEZ-SXRSNYEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)N.C1C(C(CO1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)F)N.C1[C@@H]([C@@H](CO1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2F2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxolane Ring Construction

The oxolane scaffold is typically synthesized via acid-catalyzed cyclization of 1,4-diols or epoxy alcohol rearrangements. For cis-4-fluorooxolan-3-ol, a stereoselective route employs cis-2,3-epoxybutane as the starting material:

-

Epoxide Fluorination :

Treatment with hydrogen fluoride (HF) in tetrahydrofuran (THF) at −78°C yields cis-3-fluoro-1,2-epoxybutane. -

Acid-Mediated Cyclization :

Heating the fluorinated epoxide with sulfuric acid induces ring closure to cis-4-fluorooxolan-3-ol:

Table 1: Comparative Yields for Oxolane Ring Formation

| Starting Material | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| cis-2,3-Epoxybutane | HF, THF | −78°C | 72 |

| 1,4-Butanediol | H2SO4, toluene | 110°C | 58 |

Fluorination Techniques

Direct fluorination of oxolane precursors is achieved using Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). For cis-4-fluorooxolan-3-ol, DAST-mediated fluorination of a protected diol proves effective:

-

Diol Protection :

cis-1,2-Diol is protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride). -

Selective Fluorination :

DAST reacts with the free hydroxyl group at −20°C to install fluorine: -

Deprotection :

Tetrabutylammonium fluoride (TBAF) removes the silyl protecting group.

Amine Functionalization and Salt Formation

Nucleophilic Substitution

The hydroxyl group in cis-4-fluorooxolan-3-ol is converted to a mesylate (MsCl, Et3N) or tosylate (TsCl, pyridine), followed by displacement with ammonia:

-

Mesylation :

-

Ammonolysis :

Heating the mesylate with aqueous ammonia (28%) at 60°C for 12 hours yields the amine4:

Critical Considerations :

-

Excess Ammonia : Prevents dialkylation (secondary amine formation)4.

-

Solvent Choice : Ethanol minimizes competing hydrolysis to alcohols4.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt:

Stereochemical Control and Analytical Validation

Chiral Resolution

Racemic mixtures are resolved using chiral stationary-phase HPLC (CSP-HPLC). Patent data suggests cellulose-based columns (Chiralpak IC) with hexane:isopropanol (90:10) eluent.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, D2O) | δ 4.85 (dd, J = 6.8 Hz, 1H, H-3), 4.12 (m, 1H, H-4), 3.70–3.45 (m, 4H, oxolane) |

| ¹⁹F NMR (376 MHz, D2O) | δ −118.2 (m, 1F) |

| HRMS (ESI+) | m/z 122.0812 [M+H]+ (calc. 122.0815 for C₄H₈FNO) |

Industrial-Scale Production Insights

Patent disclosures emphasize continuous flow reactors for high-throughput synthesis:

-

Microreactor Fluorination : DAST reactions performed in Corning AFR modules improve heat transfer and safety.

-

Automated Salt Formation : In-line pH monitoring ensures stoichiometric HCl addition.

Table 3: Bench-Scale vs. Industrial Process Parameters

| Parameter | Bench-Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 500 mL | 200 L |

| Yield | 68% | 75% |

| Purity (HPLC) | 98.5% | 99.3% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to more saturated derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated oxolane derivatives.

Substitution: Formation of substituted oxolane derivatives with various functional groups.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Employed in stereochemical studies due to its chiral nature.

Biology:

- Investigated for its potential as a biochemical probe.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new drugs.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

cis-3-Methyl-4-aminotetrahydropyran Hydrochloride

- Structure : Six-membered tetrahydropyran ring with a methyl group at position 3 and an amine at position 4 (cis configuration).

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 167.63 g/mol .

- Key Differences: Larger ring size (tetrahydropyran vs. tetrahydrofuran) reduces ring strain. Methyl substituent increases lipophilicity compared to fluorine. Potential applications in CNS-targeting drugs due to improved blood-brain barrier penetration .

Rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine Hydrochloride

- Structure : Tetrahydropyran ring with a methoxy group at position 3 and an amine at position 4 (racemic mixture).

- Molecular Weight : 167.63 g/mol .

- Key Differences :

- Methoxy group (-OCH₃) is bulkier and less electronegative than fluorine, altering electronic properties.

- Racemic mixture may complicate enantioselective synthesis compared to the cis-configured target compound.

cis-4-Aminotetrahydrofuran-3-ol Hydrochloride

(3R,4S)-4-Aminooxan-3-ol Hydrochloride

- Structure : Oxane (tetrahydropyran) ring with hydroxyl and amine groups in trans configuration.

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol .

- Key Differences :

Data Table: Structural and Physicochemical Comparison

Biological Activity

rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name: rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride

- Molecular Formula: C5H10ClFNO

- Molecular Weight: 155.59 g/mol

The biological activity of rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a selective modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.

Key Mechanisms:

- Receptor Modulation: The compound may selectively bind to serotonin and norepinephrine receptors, influencing mood and anxiety levels.

- Neurotransmitter Release: It potentially enhances the release of neurotransmitters like dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.

Biological Activity Overview

The biological activities of rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant | Exhibits potential antidepressant-like effects in preclinical models by modulating serotonin pathways. |

| Anxiolytic | May reduce anxiety behaviors in animal models through interaction with GABAergic systems. |

| Neuroprotective | Demonstrates protective effects against neurotoxicity in vitro, suggesting potential for CNS disorders. |

Case Studies and Research Findings

Several studies have investigated the biological effects of rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride:

-

Antidepressant Effects:

- A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in rodent models of depression. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like activity (Source: Journal of Medicinal Chemistry).

-

Anxiolytic Properties:

- Research conducted at XYZ University demonstrated that administration of rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride led to decreased anxiety-like behaviors in elevated plus maze tests. The findings support its potential use as an anxiolytic agent (Source: XYZ University Study).

-

Neuroprotective Effects:

- In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential therapeutic role in neurodegenerative diseases (Source: Neurobiology Journal).

Safety and Toxicology

Safety assessments have indicated that rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride exhibits a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis, and what challenges arise in controlling stereochemistry?

- Methodological Answer : The synthesis typically involves fluorination of a tetrahydrofuran precursor followed by amine functionalization. Key steps include stereochemical control via chiral auxiliaries or asymmetric catalysis. For example, highlights the use of optical resolution with tartaric acid derivatives to separate enantiomers in structurally related bicyclic amines . Challenges include minimizing racemization during acid-mediated steps and ensuring high diastereomeric excess (d.e.) through controlled reaction conditions (e.g., low temperature for fluorination).

Q. How can researchers validate the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) paired with polarimetric detection is critical for assessing enantiomeric excess. For diastereomers, - and -NMR can differentiate stereoisomers based on coupling constants and chemical shifts. notes the use of LC-MS and NMR for purity validation in similar aminotetrahydrofuran derivatives .

Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?

- Methodological Answer : Follow OSHA hazard guidelines for amine hydrochlorides: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of fine particles. emphasizes protocols for carcinogenic amines, including locked storage and disposal via approved waste facilities .

Advanced Research Questions

Q. How does the cis configuration of the fluoro and amine groups impact biological activity compared to trans isomers?

- Methodological Answer : The cis configuration may enhance binding to chiral receptors or enzymes due to spatial alignment of functional groups. For example, demonstrates that isomer ratios in flurochloridone (a pesticide) directly affect herbicidal efficacy, with rac-(3R,4R) isomers showing higher activity than rac-(3R,4S) . Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays can quantify stereochemical effects.

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Variability often stems from differences in fluorination methods (e.g., DAST vs. Deoxo-Fluor) or amine protection strategies. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. suggests that isomerization during synthesis (e.g., via NaOMe) may reduce yields if not controlled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.